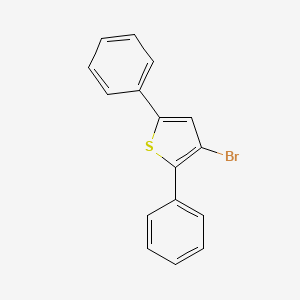
8-Bromo-2,6-dichloroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,6-dichloroquinazolin-4-amine: is a chemical compound with the following molecular formula:
C8H3BrCl2N2
. It belongs to the quinazoline family and contains bromine, chlorine, and nitrogen atoms. This compound has attracted scientific interest due to its potential applications in various fields.Méthodes De Préparation
Synthetic Routes:
There are several synthetic routes to prepare 8-Bromo-2,6-dichloroquinazolin-4-amine. One common method involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a brominating agent. The reaction proceeds as follows:
2,6-dichloroquinazolin-4-amine+Br2→this compound
Reaction Conditions:
The reaction typically occurs under inert atmosphere at temperatures between 2°C and 8°C.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
8-Bromo-2,6-dichloroquinazolin-4-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amino compound.
Oxidation Reactions: Oxidation of the amine group can lead to imine or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Hydrogen gas (catalyzed by palladium on carbon) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
The major product of bromination is this compound itself. Other products depend on the specific reaction conditions.
Applications De Recherche Scientifique
8-Bromo-2,6-dichloroquinazolin-4-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its derivatives could be useful in material design.
Mécanisme D'action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While 8-Bromo-2,6-dichloroquinazolin-4-amine is unique due to its specific halogen substitution pattern, similar compounds include other quinazolines and related heterocycles.
Propriétés
Formule moléculaire |
C8H4BrCl2N3 |
|---|---|
Poids moléculaire |
292.94 g/mol |
Nom IUPAC |
8-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14) |
Clé InChI |
QELBOKUYNVLIKF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)


![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)



